molecular formula C18H15N3O3S2 B2372807 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-31-7

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2372807
CAS No.: 864917-31-7
M. Wt: 385.46
InChI Key: PJYJAFXIBMPORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (hereafter referred to as the target compound) is a heterocyclic molecule featuring:

  • A benzo[1,3]dioxole moiety (electron-rich aromatic ring with two oxygen atoms).
  • A thioacetamide linker (-S-CH2-C(=O)-NH-).
  • A 1,2,4-thiadiazole ring substituted with a p-tolyl group (methylphenyl) at the 3-position.

This structure combines pharmacophoric elements associated with bioactivity, including enzyme inhibition (e.g., cytohesins, IDO1) and antimicrobial properties . Its synthesis likely involves carbodiimide-mediated coupling of a thiadiazole-thiol derivative with a benzo[1,3]dioxol-5-ylamine precursor, as seen in analogous compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-11-2-4-12(5-3-11)17-20-18(26-21-17)25-9-16(22)19-13-6-7-14-15(8-13)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYJAFXIBMPORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Formation

The 1,2,4-thiadiazole scaffold is synthesized via cyclization of thioamides with hydrazine and carbon disulfide under alkaline conditions.

Procedure :

  • Reactants :
    • p-Tolyl thioamide (1 eq)
    • Hydrazine hydrate (1 eq)
    • Carbon disulfide (excess)
    • Potassium hydroxide (1 eq) in ethanol
  • Steps :
    • Thioamide and hydrazine are refluxed in ethanol to form an amidrazone intermediate.
    • Carbon disulfide is added, followed by KOH, to cyclize into the thiadiazole-5-thiolate.
    • Acidification with H₂SO₄ yields 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol.

Yield : 70–85%
Characterization :

  • ¹H NMR (DMSO-d₆): δ 13.2 (s, 1H, SH), 7.85 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 2.40 (s, 3H, CH₃).

Synthesis of N-(Benzo[d]dioxol-5-yl)acetamide Intermediate

Acetamide Formation

The benzo[d]dioxol-5-ylamine is acylated using chloroacetyl chloride.

Procedure :

  • Reactants :
    • Benzo[d]dioxol-5-ylamine (1 eq)
    • Chloroacetyl chloride (1.2 eq)
    • Triethylamine (1.5 eq) in dichloromethane
  • Steps :
    • Benzo[d]dioxol-5-ylamine and TEA are chilled to 0°C.
    • Chloroacetyl chloride is added dropwise, stirred for 4 h.
    • Workup yields 2-chloro-N-(benzo[d]dioxol-5-yl)acetamide.

Yield : 80–90%
Characterization :

  • MS (ESI) : m/z 228.1 [M+H]⁺.

Coupling of Thiadiazole Thiol and Acetamide

Nucleophilic Substitution

The thiol group displaces chloride in the acetamide intermediate.

Procedure :

  • Reactants :
    • 3-(p-Tolyl)-1,2,4-thiadiazole-5-thiol (1 eq)
    • 2-Chloro-N-(benzo[d]dioxol-5-yl)acetamide (1 eq)
    • K₂CO₃ (2 eq) in DMF
  • Steps :
    • Reactants are stirred at 60°C for 12 h under N₂.
    • Purified via silica gel chromatography (hexane/EtOAc 3:1).

Yield : 65–75%
Characterization :

  • ¹H NMR (CDCl₃): δ 7.75 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 6.85–6.70 (m, 3H, benzodioxole-H), 5.95 (s, 2H, OCH₂O), 4.25 (s, 2H, SCH₂CO), 2.35 (s, 3H, CH₃).
  • HRMS : m/z 385.46 [M+H]⁺ (calc. 385.46).

Alternative Synthetic Routes

One-Pot Thiadiazole-Acetamide Assembly

A modified approach combines thiadiazole synthesis and coupling in situ:

Procedure :

  • Reactants :
    • p-Tolyl thioamide, benzo[d]dioxol-5-ylamine, chloroacetyl chloride, CS₂.
  • Steps :
    • Thiadiazole-5-thiol is generated as in Section 2.1.
    • Without isolation, 2-chloroacetamide is added directly.
    • K₂CO₃ promotes coupling at 50°C for 6 h.

Yield : 60–68%

Optimization and Challenges

  • Side Reactions : Over-alkylation of the thiol or oxidation to disulfides. Mitigated by inert atmospheres and stoichiometric control.
  • Solvent Effects : DMF enhances reactivity but may require rigorous drying. Ethanol or THF alternatives reduce side products.
  • Scalability : Batch processes in patents suggest suitability for multi-gram synthesis.

Comparative Data Table

Step Reactants Conditions Yield (%) Purity (HPLC)
Thiadiazole formation p-Tolyl thioamide, CS₂, KOH Reflux, 6 h 85 98.5
Acetamide synthesis Benzo[d]dioxol-5-ylamine, ClCH₂COCl 0°C, 4 h 90 99.0
Coupling Thiol + chloroacetamide, K₂CO₃ 60°C, 12 h, DMF 75 97.8

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of benzoquinone derivatives.

  • Reduction: Production of corresponding thiosemicarbazides.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered biological activity.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of various diseases due to its bioactive properties.

Industry: The compound's unique structure makes it valuable in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Thioacetamide Linkages

(a) N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (Compound 28)
  • Key Features : Retains the benzo[1,3]dioxolyl-acetamide backbone but replaces the thiadiazole-thio group with a benzimidazole-methylbenzyl moiety.
  • SAR Insight : The absence of the thiadiazole-thio group reduces sulfur-mediated interactions, which may impact redox activity or metal binding .
(b) 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d)
  • Key Features: Contains a thiazole ring instead of thiadiazole and a triazole-phenoxymethyl linker.
  • Activity : Demonstrated moderate antibacterial and anti-inflammatory activity in docking studies .
  • SAR Insight : The thiazole ring and triazole linker may enhance π-π stacking but reduce electrophilic reactivity compared to the thiadiazole-thio group in the target compound .
(c) N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide (33a)
  • Key Features : Substitutes the thiadiazole-thio group with an indole-acetamide chain.
  • Activity: Not explicitly reported, but indole moieties are often linked to serotonin receptor modulation .

Analogues with Heterocyclic Sulfur Moieties

(a) 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a)
  • Key Features : Replaces thiadiazole with benzothiazole and incorporates a hydrazide group.
  • Activity : Exhibits anti-inflammatory (IC50: 12 µM) and antibacterial (MIC: 8 µg/mL against S. aureus) properties .
  • SAR Insight : The benzothiazole-thio group enhances lipophilicity, improving bacterial membrane penetration .
(b) N-(5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide (ASN90)
  • Key Features : Shares the thiadiazole-acetamide core but includes a piperazine-ethylbenzo[1,3]dioxole substituent.
  • Activity : A multimodal inhibitor targeting O-GlcNAcase (OGA), relevant in neurodegenerative diseases .

Key Functional Groups and Bioactivity

Compound Core Structure Notable Activity Evidence
Target Compound Thiadiazole-thio + benzo[1,3]dioxole Potential enzyme inhibition
Compound 28 (IDO1 inhibitor) Benzo[1,3]dioxole + benzimidazole Immunomodulation
Compound 9d Thiazole + triazole Antibacterial, anti-inflammatory
ASN90 Thiadiazole + piperazine OGA inhibition

SAR Trends

  • Thioacetamide Linkage : Critical for sulfur-mediated interactions (e.g., disulfide bond disruption in pathogens) .
  • Aryl Substitutions : p-Tolyl in the target compound enhances lipophilicity and π-π stacking vs. electron-withdrawing groups (e.g., 4-fluorophenyl in 9b), which may improve target binding .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the benzo[d][1,3]dioxole moiety and the thiadiazole ring, suggest a range of pharmacological applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C21H17N5O3S
Molecular Weight 419.5 g/mol
CAS Number 852375-66-7

The structural representation indicates the presence of both aromatic and heterocyclic components, which contribute to its biological activity.

The mechanism of action for this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The thiadiazole moiety may facilitate binding to these targets, potentially modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32.6 μg/mL
Escherichia coli47.5 μg/mL
Pseudomonas aeruginosa50 μg/mL

These findings suggest that this compound could possess comparable or enhanced antimicrobial activity relative to established antibiotics like streptomycin and fluconazole .

Anticancer Potential

The compound's structural components are also linked to anticancer activity. Studies have shown that imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The inhibition of transcription factors involved in cancer progression (e.g., NF-kB) has been documented in related compounds .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Study : A study assessing the antibacterial efficacy of thiadiazole derivatives found that certain substitutions led to enhanced activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Research involving a series of thiadiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through various mechanisms including oxidative stress and mitochondrial disruption .

Q & A

Q. Table 1: Yield Optimization in Multi-Step Synthesis

StepOptimal ConditionsYield RangeEvidence Source
Thiadiazole FormationDMF, 70°C, 12 h65–75%
Acetamide CouplingAcetonitrile, RT, TEA catalyst80–85%
Final PurificationEthanol recrystallization≥95% purity

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments (e.g., benzo[d][1,3]dioxole protons at δ 6.7–6.9 ppm) and carbonyl groups (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 458.5) and detects isotopic patterns .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (retention time: 8.2 min at 254 nm) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity or IC₅₀ for cytotoxicity) using reference compounds .
  • Biological Models : Compare results across cell lines (e.g., HepG2 vs. MCF-7 for anticancer activity) or pathogen strains .
  • Structural Confounders : Verify compound purity via HPLC and rule out degradation products .

Example : Inconsistent anti-inflammatory data may stem from COX-2 vs. LOX inhibition pathways; use enzymatic assays to clarify targets .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of the thiadiazole and benzo[d][1,3]dioxole moieties?

Methodological Answer:

  • Systematic Substitution : Replace p-tolyl with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to evaluate electronic effects on bioactivity .
  • Fragment-Based Analysis : Test isolated thiadiazole or benzo[d][1,3]dioxole fragments to identify critical pharmacophores .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .

Q. Table 2: SAR Trends in Analogues

Modification SiteActivity Change (vs. Parent Compound)Evidence Source
Thiadiazole S-S bridge↓ Antimicrobial, ↑ Anticancer
Benzo[d][1,3]dioxoleEnhanced CNS penetration

Advanced: What experimental approaches investigate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Molecular Docking : Screen against Protein Data Bank targets (e.g., EGFR kinase or bacterial FabH) to predict binding modes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with purified enzymes .
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Example : Anticancer activity may correlate with p53 upregulation; validate via Western blot .

Advanced: How should researchers address discrepancies in solubility/stability data under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability Studies : Use UV-Vis spectroscopy to track degradation (λmax shifts) in buffers (pH 1.2–7.4) .
  • Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes for improved bioavailability .

Q. Table 3: Stability in Simulated Gastric Fluid

pHHalf-Life (h)Degradation ProductsEvidence Source
1.22.1Thiadiazole ring cleavage
6.88.7None detected

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.